2-(Oxolan-3-yloxy)ethan-1-ol

Description

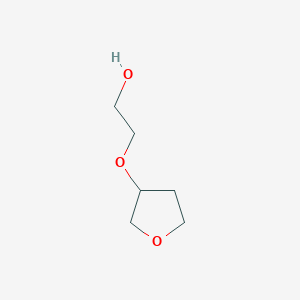

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-yloxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-2-4-9-6-1-3-8-5-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXITRAJVGCFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxolan 3 Yloxy Ethan 1 Ol

Chemo- and Regioselective Synthetic Pathways to 2-(Oxolan-3-yloxy)ethan-1-ol

The selective formation of the desired ether linkage and the introduction of the hydroxyl group are the cornerstones of synthesizing 2-(Oxolan-3-yloxy)ethan-1-ol. Chemo- and regioselective strategies are essential to prevent the formation of unwanted byproducts and to ensure the correct connectivity of the molecular framework.

The Williamson ether synthesis stands out as a primary and versatile method for constructing the oxolan-3-yloxy ether linkage. wikipedia.orgjk-sci.commasterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 2-(Oxolan-3-yloxy)ethan-1-ol synthesis, this would typically involve the reaction of a 3-hydroxyoxolane (tetrahydrofuran-3-ol) derivative with a suitable 2-haloethanol or a protected equivalent. researchgate.net

The general mechanism follows an S(_N)2 pathway, where the alkoxide ion, generated by deprotonating 3-hydroxyoxolane with a strong base, attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the ether bond. wikipedia.orgmasterorganicchemistry.com

Key Reaction Parameters for Williamson Ether Synthesis:

| Parameter | Description | Typical Reagents/Conditions |

| Base | Deprotonates the alcohol to form the nucleophilic alkoxide. | Sodium hydride (NaH), Potassium hydride (KH), Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) jk-sci.comresearchgate.net |

| Solvent | Aprotic polar solvents are often preferred to solvate the cation and increase the nucleophilicity of the alkoxide. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (B95107) (THF) jk-sci.com |

| Leaving Group | A good leaving group on the electrophile is crucial for the S(_N)2 reaction. | Iodide (I), Bromide (Br), Chloride (Cl), Tosylate (OTs) wikipedia.orgmasterorganicchemistry.com |

| Temperature | Reaction temperature can influence the rate and selectivity, with care taken to avoid elimination side reactions. | Room temperature to elevated temperatures (e.g., 70-110 °C) researchgate.net |

An alternative approach involves the acid-catalyzed ring-opening of an epoxide, such as ethylene (B1197577) oxide, by 3-hydroxyoxolane. This method can also yield the desired ether linkage, though careful control of reaction conditions is necessary to ensure regioselectivity.

The hydroxyl moiety of the ethan-1-ol fragment is typically introduced as part of the electrophilic partner in the Williamson ether synthesis, for example, by using 2-chloroethanol (B45725) or a protected version like 2-(benzyloxy)ethyl chloride followed by deprotection.

However, if the synthesis starts from a precursor where the ethanol (B145695) side chain is already attached but with a different oxidation state, stereocontrolled reduction of a corresponding ketone or aldehyde would be necessary. For instance, the reduction of 2-(oxolan-3-yloxy)acetaldehyde would yield the target alcohol. The choice of reducing agent would be critical in achieving the desired stereochemistry if a chiral center is present in the oxolane ring.

Common Reducing Agents for Carbonyls:

| Reducing Agent | Selectivity |

| Sodium borohydride (B1222165) (NaBH₄) | Generally provides good yields for the reduction of aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | A more powerful reducing agent, also effective for esters and carboxylic acids. |

| Diisobutylaluminium hydride (DIBAL-H) | Can be used for the selective reduction of esters to aldehydes at low temperatures. |

Stereoselective Synthesis and Chiral Control in the Preparation of 2-(Oxolan-3-yloxy)ethan-1-ol and its Analoguesrsc.org

The oxolane ring in 2-(Oxolan-3-yloxy)ethan-1-ol contains a stereocenter at the 3-position. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

The synthesis of enantiomerically pure 2-(Oxolan-3-yloxy)ethan-1-ol can be achieved by starting with a chiral precursor. Enantiomerically pure (R)- or (S)-3-hydroxytetrahydrofuran is a key starting material for this purpose. acs.org These chiral building blocks can be synthesized from readily available chiral pool materials like malic acid or tartaric acid. acs.org For instance, (S)-3-hydroxytetrahydrofuran can be prepared from L-malic acid through a sequence of esterification, reduction, and cyclodehydration. google.com

Once the chiral 3-hydroxyoxolane is obtained, it can be subjected to the Williamson ether synthesis as described earlier to yield the corresponding enantiomerically pure product. Biocatalytic methods, employing enzymes like lipases, can also be used for the kinetic resolution of racemic 3-hydroxyoxolane derivatives to obtain enantiomerically enriched starting materials. ucc.ie

When additional stereocenters are present in the oxolane ring, diastereoselective synthesis becomes crucial. The relative stereochemistry of substituents on the tetrahydrofuran ring can be controlled through various cyclization strategies. organic-chemistry.org For example, intramolecular cyclization of acyclic precursors with defined stereocenters can lead to the formation of specific diastereomers of substituted oxolan-3-ols. nih.govnsf.govnih.gov

The stereochemical outcome of such cyclizations is often governed by the principles of thermodynamic and kinetic control, and can be influenced by the choice of reagents and reaction conditions. For instance, the diastereoselective reduction of a ketone precursor with a stereocenter adjacent to the carbonyl group can be achieved using bulky reducing agents that favor attack from the less hindered face.

Green Chemistry Principles in the Synthesis of 2-(Oxolan-3-yloxy)ethan-1-olwikipedia.orgucc.ieresearchgate.netacs.orgnih.gov

The application of green chemistry principles to the synthesis of 2-(Oxolan-3-yloxy)ethan-1-ol aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of renewable starting materials, safer solvents, and catalytic methods.

The Williamson ether synthesis, while a classic method, can be adapted to be more environmentally friendly. researchgate.netacs.org The use of phase-transfer catalysts can enable the reaction to be carried out in aqueous media, reducing the need for volatile organic solvents. researchgate.net Furthermore, combining microwave and ultrasound assistance can enhance the reaction rate, leading to shorter reaction times and potentially lower energy consumption. rsc.org

The choice of solvent is a key aspect of green chemistry. Replacing traditional solvents like DMF and DMSO with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a significant step towards a more sustainable synthesis. acs.org

Examples of Green Solvents and Catalysts in Ether Synthesis:

| Green Approach | Description |

| Aqueous Media | Using water as a solvent with the aid of surfactants or phase-transfer catalysts to facilitate the reaction between immiscible reactants. researchgate.net |

| Microwave/Ultrasound | Non-conventional energy sources to accelerate reaction rates and improve yields. rsc.org |

| Bio-based Solvents | Solvents derived from renewable feedstocks, such as 2-MeTHF, as replacements for petroleum-based solvents. acs.org |

| Catalytic Methods | Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. acs.org |

| Biocatalysis | The use of enzymes for stereoselective transformations, which often operate under mild conditions in aqueous environments. ucc.ienih.govresearchgate.net |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of 2-(Oxolan-3-yloxy)ethan-1-ol can be achieved in an efficient, selective, and environmentally responsible manner.

Development of Environmentally Benign Reaction Conditions (e.g., Aqueous or Solvent-Free Media)

The development of environmentally benign reaction conditions is a central goal of green chemistry, aiming to reduce the environmental impact of chemical synthesis. jocpr.comprimescholars.com For a molecule like 2-(Oxolan-3-yloxy)ethan-1-ol, this involves exploring synthetic routes that utilize non-hazardous solvents, such as water, or eliminate the need for a solvent altogether. The use of bio-based solvents, which are derived from renewable resources, represents a significant step forward in sustainable chemistry. rsc.org For instance, 2-Methyltetrahydrofuran (2-MeTHF), a derivative of tetrahydrofuran, is recognized as a successful neoteric bio-based solvent that can be produced via the chemocatalytic treatment of biomass. rsc.org Solvents like 2-MeTHF and Cyclopentyl-methyl-ether (CPME) are considered suitable replacements for conventional hazardous solvents due to their hydrophobicity and high stability. acs.org

Solvent-free, or dry media, reactions, often facilitated by microwave irradiation, offer another green alternative. semanticscholar.org These methods can lead to faster reaction times, higher yields, and simpler workup procedures, thereby reducing the generation of waste. semanticscholar.orgorgchemres.org The synthesis of aromatic ethers, for example, has been efficiently achieved without any organic solvent under microwave conditions, highlighting a potential pathway for the greener synthesis of aliphatic ethers like 2-(Oxolan-3-yloxy)ethan-1-ol. semanticscholar.org

Utilization of Catalytic Systems for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org An ideal reaction has an atom economy of 100%, generating no waste byproducts. primescholars.com Many traditional synthetic methods, such as the Wittig and Suzuki reactions, have poor atom economy because they use high-mass reagents that are converted into waste. wikipedia.org

Catalytic reactions are fundamental to achieving high atom economy. jocpr.com Unlike stoichiometric reagents, catalysts facilitate reactions without being consumed, thus minimizing waste. buecher.de For example, catalytic hydrogenation is a highly atom-economical method for reducing unsaturated compounds, adding only hydrogen atoms to the substrate. jocpr.com In the context of synthesizing or modifying alcohols, catalytic aerobic oxidation, which uses air as the oxidant and produces water as the only byproduct, is vastly superior to traditional methods using stoichiometric oxidants like chromium trioxide (Jones reagent). nih.gov The Jones reagent generates significant chromium sulfate (B86663) waste and has a low atom economy. nih.gov By selecting starting materials and catalytic systems that favor addition or rearrangement reactions, the synthesis of 2-(Oxolan-3-yloxy)ethan-1-ol and its derivatives can be designed to be more efficient and sustainable. primescholars.comwikipedia.org

Application of Microwave-Assisted Synthesis in Reaction Acceleration

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. By directly heating the reactants, microwave technology can dramatically reduce reaction times from hours to minutes and often improve product yields. sacredheart.eduwikipedia.org This method has been successfully applied to various reactions, including the Williamson ether synthesis, a classic method for preparing ethers that could be adapted for synthesizing 2-(Oxolan-3-yloxy)ethan-1-ol. wikipedia.org

Conventional Williamson ether synthesis can be slow, often requiring reflux for over an hour with modest yields. wikipedia.org Microwave-assisted protocols have been shown to complete the reaction in as little as 3 to 10 minutes, with significantly increased yields. sacredheart.eduwikipedia.org Furthermore, these rapid syntheses can often be performed under solvent-free conditions, further enhancing their green credentials. semanticscholar.orgorgchemres.org The efficiency of microwave-assisted synthesis is demonstrated by the preparation of various alkyl aryl ethers in excellent yields on a potassium carbonate solid base without solvent. orgchemres.org

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 60–70 minutes (reflux) | 3 minutes |

| Yield | ~38% | ~70% |

| Solvent | Typically required | Solvent-free |

| Energy Input | Prolonged heating | Direct, rapid heating |

Synthetic Routes to Derivatives and Analogues of 2-(Oxolan-3-yloxy)ethan-1-ol

The primary alcohol group in 2-(Oxolan-3-yloxy)ethan-1-ol is a versatile functional handle for creating a variety of derivatives. Key transformations include oxidation, esterification, and conversion to other functional groups.

Oxidation : The oxidation of primary alcohols is a fundamental reaction in organic chemistry. byjus.com Depending on the reagent and conditions, primary alcohols can be oxidized to either aldehydes or carboxylic acids. libretexts.org Using a mild oxidant like Pyridinium (B92312) chlorochromate (PCC) allows for the controlled oxidation to the corresponding aldehyde. libretexts.org For a more complete oxidation to the carboxylic acid, stronger oxidizing agents such as chromium(VI)-based reagents (e.g., Jones reagent) are commonly employed. byjus.comresearchgate.net

Esterification : Esters can be readily formed through the reaction of the primary alcohol with a carboxylic acid, typically in the presence of an acid catalyst. byjus.com This process, known as Fischer esterification, is a reversible reaction. byjus.com Alternatively, oxidative esterification provides a direct route from the alcohol to an ester by reacting it with another alcohol or aldehyde in the presence of an oxidant and catalyst. organic-chemistry.org

| Reaction | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde | libretexts.org |

| Oxidation (to Carboxylic Acid) | Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | researchgate.net |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | byjus.com |

| Oxidative Esterification | Aldehyde/Alcohol, Oxidant, Catalyst | Ester | organic-chemistry.org |

The tetrahydrofuran (THF) ring is generally stable but can undergo transformations, most notably ring-opening reactions. These reactions typically proceed under conditions that can cleave the C-O ether bonds. Lewis acids or strong Brønsted acids can catalyze the opening of the THF ring, particularly in the presence of a nucleophile. rsc.orgnih.gov For instance, the reaction of a boryl triflate with nucleophiles in THF has been shown to result in the insertion of the THF molecule via ring-opening. rsc.org

Theoretical studies have shown that frustrated Lewis pairs (FLPs) can also activate and cleave the THF ring. nih.gov The reactivity is sensitive to the distance between the Lewis acidic and basic centers of the FLP. nih.gov Such ring-opening strategies could be applied to derivatives of 2-(Oxolan-3-yloxy)ethan-1-ol to generate linear polyether structures, providing a pathway to different classes of compounds. Additionally, photochemical methods, such as a Paternò–Büchi reaction followed by ring expansion, offer a de novo synthesis route to substituted tetrahydrofurans. rsc.org

Spectroscopic Elucidation and Advanced Structural Characterization of 2 Oxolan 3 Yloxy Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton and Carbon-13 NMR Spectroscopic Analysis

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring and the ethanol (B145695) side chain. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 (CH₂OH) | ~3.7 | Triplet |

| H on C2 (OCH₂) | ~3.6 | Triplet |

| H on C3' (CHO) | ~4.0 | Multiplet |

| H on C2' & C5' (CH₂) | ~3.8 | Multiplet |

| H on C4' (CH₂) | ~2.0 | Multiplet |

| OH | Variable | Singlet (broad) |

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₂OH) | ~62 |

| C2 (OCH₂) | ~70 |

| C3' (CHO) | ~78 |

| C2' & C5' (CH₂) | ~68 |

| C4' (CH₂) | ~30 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals and understand the connectivity of the molecular framework, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be indispensable.

COSY: A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the protons on C1 and C2 of the ethanol chain, and among the protons on the tetrahydrofuran ring.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

While specific experimental 2D NMR data for 2-(Oxolan-3-yloxy)ethan-1-ol is not available, these techniques are standard practice in the structural elucidation of novel organic molecules.

Advanced Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of a molecule with high precision. For 2-(Oxolan-3-yloxy)ethan-1-ol (C₆H₁₂O₂), the calculated monoisotopic mass is 132.07863 g/mol . An experimental HRMS measurement would aim to confirm this value, thereby validating the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to produce a spectrum of fragment ions. This pattern is characteristic of the molecule's structure. For 2-(Oxolan-3-yloxy)ethan-1-ol, common fragmentation pathways for ethers and alcohols would be expected. nih.gov

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom in the ether or alcohol functional group.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion, a common fragmentation for alcohols. nih.gov

Cleavage of the ether bond: Scission of the C-O bond linking the tetrahydrofuran ring and the ethanol side chain.

Predicted Fragmentation Data:

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 114 | [C₆H₁₀O]⁺˙ | Loss of H₂O (Dehydration) |

| 101 | [C₅H₉O₂]⁺ | Loss of CH₂OH (Alpha-cleavage) |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the ethyl group |

| 71 | [C₄H₇O]⁺ | Tetrahydrofuran ring fragment |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-(Oxolan-3-yloxy)ethan-1-ol is expected to show characteristic absorption bands for the alcohol and ether functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H stretch | 3600-3200 | Strong, Broad |

| C-H stretch (sp³) | 3000-2850 | Strong |

| C-O stretch (alcohol) | ~1050 | Strong |

| C-O-C stretch (ether) | ~1100 | Strong |

The broadness of the O-H stretching band is indicative of hydrogen bonding.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information, particularly for the C-C and C-O skeletal vibrations of the tetrahydrofuran ring. The C-O-C symmetric stretch of the ether is typically a strong band in the Raman spectrum.

Due to the lack of specific experimental research findings for 2-(Oxolan-3-yloxy)ethan-1-ol in the public domain, this analysis is based on established principles of spectroscopic interpretation and data for analogous compounds. A full and detailed research article would require the actual synthesis and spectroscopic analysis of the compound.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is definitively achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for a comprehensive understanding of a molecule's structure and its interactions in the solid state.

For the compound 2-(Oxolan-3-yloxy)ethan-1-ol, the direct application of single-crystal X-ray diffraction is contingent upon the ability to grow high-quality single crystals of the compound itself. However, the inherent flexibility of the molecule, arising from the ether linkage and the hydroxyethyl (B10761427) side chain, may present challenges in obtaining suitable crystals.

An alternative and often more successful approach involves the preparation of crystalline derivatives. By reacting the hydroxyl group of 2-(Oxolan-3-yloxy)ethan-1-ol with appropriate reagents, derivatives such as esters (e.g., p-nitrobenzoate, 3,5-dinitrobenzoate) or urethanes can be synthesized. These derivatives often exhibit a higher propensity for crystallization due to the introduction of rigid, planar aromatic groups and the potential for stronger intermolecular interactions, such as hydrogen bonding and π-π stacking.

As of the latest available data, specific X-ray crystallographic studies on crystalline derivatives of 2-(Oxolan-3-yloxy)ethan-1-ol have not been reported in publicly accessible scientific literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available for this compound or its derivatives.

The anticipated process for such an analysis would involve the following steps:

Synthesis and Crystallization: A suitable crystalline derivative of 2-(Oxolan-3-yloxy)ethan-1-ol would be synthesized and purified. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, would then be employed to grow single crystals of sufficient size and quality.

Data Collection: A selected single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be recorded by a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data would be used to determine the electron density distribution within the crystal, leading to the initial placement of atoms. This model would then be refined to achieve the best possible fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

While experimental data is currently lacking, theoretical modeling and computational chemistry could provide predictions of the likely solid-state conformations of 2-(Oxolan-3-yloxy)ethan-1-ol and its derivatives. However, these computational predictions await experimental validation through X-ray crystallographic studies.

Computational Chemistry Investigations of 2 Oxolan 3 Yloxy Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and energy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 2-(Oxolan-3-yloxy)ethan-1-ol, calculations would reveal the spatial distribution of these orbitals, identifying the oxygen atoms of the ether, hydroxyl group, and the tetrahydrofuran (B95107) ring as likely centers of reactivity.

A hypothetical data table for such an analysis would look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is directly related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are derived from the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO).

A representative data table for these descriptors would be:

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Value |

| Electrophilicity Index (ω) | χ²/2η | Value |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. This map is invaluable for identifying reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the regions around the oxygen atoms. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack, often found around hydrogen atoms, particularly the hydroxyl proton. For 2-(Oxolan-3-yloxy)ethan-1-ol, the ESP map would likely show significant negative potential around the ether and alcohol oxygen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

The flexibility of 2-(Oxolan-3-yloxy)ethan-1-ol is determined by the rotation around its single bonds and the puckering of the tetrahydrofuran (THF) ring. The THF ring is not planar and can adopt various "envelope" and "twist" conformations. The side chain, -(CH₂)₂OH, also has multiple rotatable bonds.

MD simulations would explore the potential energy surface of the molecule to identify the most stable conformers (low-energy states) and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.

The behavior of 2-(Oxolan-3-yloxy)ethan-1-ol in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly. For instance, in a water solvent, the simulation would show the formation of hydrogen bonds between the hydroxyl group and ether oxygen of the solute and the surrounding water molecules.

By analyzing the radial distribution functions (RDFs) from the simulation, one can determine the average distance and coordination number of solvent molecules around specific atoms of the solute. This provides a detailed picture of the solvation shell and the strength of intermolecular forces, which are critical for understanding solubility and transport properties.

Theoretical Studies on Reaction Mechanisms Involving 2-(Oxolan-3-yloxy)ethan-1-ol

A search for theoretical predictions of reaction pathways and the identification of transition states for reactions involving 2-(Oxolan-3-yloxy)ethan-1-ol did not yield any specific studies. Such investigations would typically involve quantum chemical calculations to map out the potential energy surface of a given reaction, identifying the lowest energy paths from reactants to products and characterizing the high-energy transition state structures that connect them. Without dedicated computational studies on this molecule, no data on its reaction kinetics or mechanistic pathways can be provided.

Similarly, there is no available research on the computational elucidation of adsorption and binding energies of 2-(Oxolan-3-yloxy)ethan-1-ol in any model systems. These types of studies are crucial for understanding how a molecule interacts with surfaces or other molecules, which is important in fields like catalysis, materials science, and pharmacology. Such studies would calculate the energetic favorability of the molecule binding to a surface or forming a complex with another molecule. The lack of published research in this area means that no data tables or detailed findings regarding the adsorption behavior or binding affinity of 2-(Oxolan-3-yloxy)ethan-1-ol can be presented.

Chemical Reactivity and Transformation Pathways of 2 Oxolan 3 Yloxy Ethan 1 Ol

Reactions of the Primary Hydroxyl Moiety

The primary hydroxyl group is a highly versatile functional handle, susceptible to a broad spectrum of reactions that enable significant structural diversification and the introduction of new functionalities.

The primary alcohol of 2-(Oxolan-3-yloxy)ethan-1-ol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under standard conditions to form the corresponding esters. This transformation is a cornerstone for creating a diverse library of compounds. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl groups, further expanding the molecular diversity.

Table 1: Representative Esterification and Etherification Reactions This table is for illustrative purposes and actual yields may vary.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-(Oxolan-3-yloxy)ethan-1-ol | Acetic Anhydride, Pyridine (B92270) | 2-(Oxolan-3-yloxy)ethyl acetate | Esterification |

| 2-(Oxolan-3-yloxy)ethan-1-ol | Benzoyl Chloride, Triethylamine | 2-(Oxolan-3-yloxy)ethyl benzoate | Esterification |

| 2-(Oxolan-3-yloxy)ethan-1-ol | Sodium Hydride, Benzyl Bromide | 1-(Benzyloxy)-2-(oxolan-3-yloxy)ethane | Etherification |

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of functionalized molecules. imperial.ac.uk The choice of oxidizing agent dictates the outcome of the reaction. For instance, mild oxidation with reagents such as pyridinium (B92312) chlorochromate (PCC) will yield the corresponding aldehyde, 2-(oxolan-3-yloxy)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will lead to the formation of the carboxylic acid, 2-(oxolan-3-yloxy)acetic acid. imperial.ac.uk

Conversely, while the primary alcohol is already in a reduced state, derivatives formed from its oxidation can be reduced back. For example, the aldehyde can be reduced to the primary alcohol using reducing agents like sodium borohydride (B1222165). This interconversion of functional groups is a powerful tool in multi-step syntheses. imperial.ac.uk

Table 2: Oxidation Reactions of the Primary Hydroxyl Group This table is for illustrative purposes and actual yields may vary.

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 2-(Oxolan-3-yloxy)ethan-1-ol | Pyridinium chlorochromate (PCC) | 2-(Oxolan-3-yloxy)acetaldehyde |

| 2-(Oxolan-3-yloxy)ethan-1-ol | Potassium permanganate (KMnO4) | 2-(Oxolan-3-yloxy)acetic acid |

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. wikipedia.org Therefore, it must first be converted into a good leaving group, such as a tosylate, mesylate, or halide. ub.eduntu.ac.uk This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. ub.edu Once converted, the resulting sulfonate ester is an excellent substrate for SN2 reactions with a wide range of nucleophiles, including azides, cyanides, and halides. ub.edunih.gov This pathway allows for the introduction of a diverse array of functional groups at the terminal position of the ethyl side chain.

Table 3: Formation of Leaving Groups and Subsequent Nucleophilic Substitution This table is for illustrative purposes and actual yields may vary.

| Step | Reactant | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | 2-(Oxolan-3-yloxy)ethan-1-ol | p-Toluenesulfonyl chloride, Pyridine | 2-(Oxolan-3-yloxy)ethyl tosylate |

| 2 | 2-(Oxolan-3-yloxy)ethyl tosylate | Sodium azide (B81097) (NaN3) | 1-Azido-2-(oxolan-3-yloxy)ethane |

| 2 | 2-(Oxolan-3-yloxy)ethyl tosylate | Sodium cyanide (NaCN) | 3-(Oxolan-3-yloxy)propanenitrile |

Reactions Involving the Oxolane (Tetrahydrofuran) Ring System

The tetrahydrofuran (B95107) (THF) ring is generally stable but can undergo reactions under specific conditions, particularly those that involve ring-opening or functionalization of the ring itself. nih.gov

The oxolane ring can be cleaved under strongly acidic conditions or with certain Lewis acids, leading to the formation of linear diol derivatives. nih.govrsc.org For example, treatment with a strong acid like hydroiodic acid can result in the opening of the THF ring to yield a di-iodinated linear ether. These linear products, possessing multiple functional groups, can serve as versatile intermediates for further synthetic transformations. nih.gov

Table 4: Representative Ring-Opening Reaction This table is for illustrative purposes and actual yields may vary.

| Reactant | Reagent | Product |

|---|

While direct functionalization of the saturated THF ring can be challenging, modern synthetic methods have enabled such transformations. organic-chemistry.org Strategies such as C-H activation or radical-mediated reactions can be employed to introduce substituents onto the tetrahydrofuran core. organic-chemistry.org Although not extensively reported for this specific molecule, these advanced methodologies offer potential pathways for creating more complex and substituted analogs of 2-(Oxolan-3-yloxy)ethan-1-ol. The synthesis of various substituted tetrahydrofurans often involves cyclization strategies from acyclic precursors. nih.gov

Mechanistic Studies of Key Transformations of 2-(Oxolan-3-yloxy)ethan-1-ol

Mechanistic studies of the transformations of 2-(oxolan-3-yloxy)ethan-1-ol are crucial for understanding and predicting its chemical behavior. The primary alcohol moiety can be derivatized to facilitate nucleophilic substitution or elimination reactions, which typically proceed via well-established mechanistic pathways.

The transformation of the primary alcohol in 2-(oxolan-3-yloxy)ethan-1-ol generally follows either bimolecular nucleophilic substitution (SN2) or bimolecular elimination (E2) pathways. Unimolecular pathways (SN1 and E1) are highly unlikely due to the high energy and instability of the primary carbocation that would need to form as an intermediate. youtube.comjackwestin.com

To enable these transformations, the hydroxyl group is first converted into a good leaving group, such as a tosylate (OTs) or a mesylate (OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.comkhanacademy.org The formation of the tosylate or mesylate occurs at the oxygen atom and does not affect the stereochemistry of the carbon backbone. masterorganicchemistry.com

SN2 Mechanism:

Once the hydroxyl group is converted to a tosylate or mesylate, the resulting compound, 2-(oxolan-3-yloxy)ethyl tosylate/mesylate, becomes an excellent substrate for SN2 reactions. In an SN2 reaction, a strong nucleophile attacks the carbon atom bearing the leaving group in a concerted, single-step mechanism. masterorganicchemistry.com This "backside attack" results in an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com Given that the carbon is not a stereocenter in this specific molecule, the primary outcome is the substitution of the leaving group with the nucleophile.

A typical SN2 reaction of 2-(oxolan-3-yloxy)ethyl tosylate is depicted below:

Step 1 (Activation): 2-(Oxolan-3-yloxy)ethan-1-ol reacts with TsCl in the presence of pyridine to form 2-(oxolan-3-yloxy)ethyl tosylate.

Step 2 (Substitution): A strong nucleophile (e.g., CN⁻, Br⁻, I⁻) attacks the carbon adjacent to the oxygen of the ether linkage, displacing the tosylate group.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). dalalinstitute.com

E2 Mechanism:

If a strong, sterically hindered base (e.g., potassium tert-butoxide) is used instead of a strong nucleophile, an E2 elimination reaction is favored. iitk.ac.in The E2 mechanism is also a concerted, one-step process where the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously, leading to the formation of a double bond. dalalinstitute.commasterorganicchemistry.com For the E2 reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. masterorganicchemistry.com

The E2 reaction of 2-(oxolan-3-yloxy)ethyl tosylate would result in the formation of 3-(vinyloxy)oxolane.

The table below summarizes the expected outcomes for the transformation of activated 2-(oxolan-3-yloxy)ethan-1-ol under various conditions.

| Reagent/Condition | Predominant Mechanism | Product |

| Strong, non-bulky nucleophile (e.g., NaCN, NaBr) | SN2 | Substituted product (e.g., 3-(oxolan-3-yloxy)propanenitrile) |

| Strong, bulky base (e.g., t-BuOK) | E2 | Elimination product (3-(vinyloxy)oxolane) |

| Weak nucleophile/Weak base (e.g., H₂O, ROH) | No significant reaction (SN1/E1 disfavored) | Starting material |

The design and optimization of catalysts are pivotal in directing the transformation of 2-(oxolan-3-yloxy)ethan-1-ol towards a desired product, particularly in elimination reactions such as dehydration. While direct dehydration of primary alcohols can be challenging, specific catalysts can promote this transformation.

For the dehydration of primary alcohols to alkenes, both Brønsted and Lewis acid catalysts have been investigated. rsc.orgrsc.org However, strong Brønsted acids like sulfuric acid can lead to side reactions and charring. chemguide.co.uk Modern catalyst design focuses on milder and more selective alternatives.

Lewis Acid Catalysts for Dehydration (Elimination):

Metal triflates, such as hafnium triflate (Hf(OTf)₄) and iron(III) triflate (Fe(OTf)₃), have emerged as effective catalysts for the dehydration of primary alcohols. rsc.orgrsc.org These catalysts are thought to function through a Lewis acidic mechanism. The proposed mechanism for a metal triflate-catalyzed dehydration may involve the following steps:

Coordination of the alcohol's oxygen to the Lewis acidic metal center.

This coordination enhances the leaving group ability of the hydroxyl group.

Subsequent elimination, potentially proceeding through an E1 or E2-like pathway, to form the alkene.

Research has shown that for the dehydration of primary alcohols, the reaction may proceed through an initial ether formation followed by cleavage of the ether to the alkene at higher temperatures. researchgate.net

Heterogeneous Catalysts:

Alumina (B75360) (Al₂O₃) is a widely used heterogeneous catalyst for the dehydration of alcohols. rsc.org The surface of alumina possesses both Lewis and Brønsted acid sites, which can catalyze the dehydration reaction. The reaction temperature is a critical parameter, with lower temperatures favoring ether formation and higher temperatures promoting alkene formation. youtube.com Catalyst modifications, such as the addition of other metal oxides, can be used to tune the acidity and selectivity of the catalyst. rsc.org

The table below presents a summary of catalysts and their typical performance in the dehydration of primary alcohols, which serves as a model for the potential catalytic transformation of 2-(oxolan-3-yloxy)ethan-1-ol.

| Catalyst | Catalyst Type | Typical Reaction Temperature (°C) | Primary Product |

| Concentrated H₂SO₄ | Brønsted Acid | 170-180 | Alkene |

| Alumina (Al₂O₃) | Heterogeneous Acid | > 250 | Alkene |

| Hafnium Triflate (Hf(OTf)₄) | Lewis Acid | 150-180 | Alkene |

| Iron(III) Triflate (Fe(OTf)₃) | Lewis Acid | 160-180 | Alkene |

Optimization of these catalytic systems for 2-(oxolan-3-yloxy)ethan-1-ol would involve screening different catalysts, adjusting reaction temperatures, and modifying catalyst supports to maximize the yield of the desired elimination product while minimizing side reactions.

Advanced Applications of 2 Oxolan 3 Yloxy Ethan 1 Ol in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

In synthetic chemistry, organic building blocks are functionalized molecules that serve as the foundational units for the modular assembly of more complex structures. 2-(Oxolan-3-yloxy)ethan-1-ol fits this role adeptly. The primary hydroxyl group is a versatile handle for a wide range of reactions, including esterification, etherification, and oxidation, while the oxolane ring provides a stable, polar, and stereochemically defined scaffold that can influence the physicochemical properties of the final molecule.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

The hydroxyl group of 2-(Oxolan-3-yloxy)ethan-1-ol allows it to potentially serve as the alcohol component in prominent MCRs, such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, an isocyanide, and a carboxylic acid are the typical reactants. However, variations exist where an alcohol can be used. By participating as the nucleophilic alcohol, 2-(Oxolan-3-yloxy)ethan-1-ol could introduce its distinct oxolane-ethyl motif into the final peptide-like scaffold. This approach would be a highly efficient method for creating libraries of complex molecules containing this specific structural unit.

Table 1: Potential Role of 2-(Oxolan-3-yloxy)ethan-1-ol in a Hypothetical Multicomponent Reaction

| Reactant Type | Generic Example | Potential Role of Target Compound | Resulting Structural Feature |

|---|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | - | Incorporation of the benzoyl group |

| Amine | Aniline | - | Incorporation of the phenylamino (B1219803) group |

| Isocyanide | tert-Butyl isocyanide | - | Incorporation of the tert-butyl amide group |

The oxolane (or tetrahydrofuran) ring is a recurring structural motif in a vast number of natural products with significant biological activity. Synthetic strategies for these molecules often rely on the use of chiral building blocks to construct the core structure. Asymmetric aldol (B89426) reactions, for example, are powerful tools for creating key stereocenters found in complex natural products.

While specific examples of the direct integration of 2-(Oxolan-3-yloxy)ethan-1-ol into a completed natural product synthesis are not extensively documented, its structure makes it a plausible precursor. The hydroxyl group can be used to connect the molecule to a growing carbon skeleton, and the oxolane ring can be a pre-formed part of a larger target, simplifying the synthetic route by avoiding a late-stage ring formation step. For instance, it could be envisioned as a side-chain component in the synthesis of analogues of bistetrahydrofuran-containing molecules, which are known to be potent ligands.

Utilization in the Synthesis of Pharmacologically Relevant Scaffolds

The search for new therapeutic agents often involves the synthesis of novel molecular scaffolds that can be decorated with various functional groups to interact with biological targets. The oxolane ring is considered a valuable feature in medicinal chemistry as it can act as a bioisostere for other groups, improve aqueous solubility, and establish key hydrogen bonding interactions.

2-(Oxolan-3-yloxy)ethan-1-ol serves as an excellent starting point for creating drug-like molecules and chemical probes. The primary alcohol can be readily converted into other functional groups (aldehydes, carboxylic acids, amines) or used as an attachment point for other fragments. This allows for the systematic exploration of chemical space around the core oxolane scaffold. For example, its derivatives could be used in fragment-based drug discovery, where small, low-affinity molecules are identified and then linked together to create a high-affinity ligand.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying a lead compound, chemists can optimize its potency, selectivity, and pharmacokinetic properties.

Derivatives of 2-(Oxolan-3-yloxy)ethan-1-ol are well-suited for SAR studies. Modifications can be targeted at several positions to probe their effect on biological function.

Table 2: Hypothetical SAR Study Based on the 2-(Oxolan-3-yloxy)ethan-1-ol Scaffold

| Modification Site | Type of Modification | Potential Impact on Properties | Rationale |

|---|---|---|---|

| Ethanol (B145695) Hydroxyl Group | Esterification with various acids | Modulate lipophilicity, introduce new interaction points | Probing for specific interactions (e.g., hydrogen bond donors/acceptors, ionic) in a binding pocket. |

| Ethanol Hydroxyl Group | Conversion to an amine | Change from H-bond donor to H-bond donor/acceptor; introduce basicity | To explore the effect of a positive charge (at physiological pH) on target binding. |

| Oxolane Ring | Introduction of substituents (e.g., methyl, fluoro) | Alter steric profile and conformation | To map the steric tolerance of the binding site and influence metabolic stability. |

| Oxolane Oxygen Atom | Replacement with sulfur (thiolane) | Change polarity and H-bond accepting ability | To assess the importance of the ether oxygen in target binding. |

Development of Novel Linkers and Spacers in Molecular Design

In many advanced applications, such as the development of antibody-drug conjugates (ADCs), PROTACs, or tethered ligands, the linker or spacer that connects two molecular entities is of critical importance. The linker's length, flexibility, and chemical nature can profoundly impact the efficacy of the entire construct.

Advancements in Materials Science: The Contributions of 2-(Oxolan-3-yloxy)ethan-1-ol

The chemical compound 2-(Oxolan-3-yloxy)ethan-1-ol, a bifunctional molecule featuring both a cyclic ether (oxolane) and a primary alcohol, has been the subject of exploratory research in materials science and polymer chemistry. Its unique structure offers potential for the development of novel materials with tailored properties. This article delves into the contributions of 2-(Oxolan-3-yloxy)ethan-1-ol in these fields, focusing on its incorporation into polymeric structures, its potential in supramolecular chemistry, and its behavior as a solvent component.

Contributions of 2 Oxolan 3 Yloxy Ethan 1 Ol to Materials Science and Polymer Chemistry

The distinct chemical functionalities of 2-(Oxolan-3-yloxy)ethan-1-ol make it a versatile building block for the synthesis of advanced materials. The hydroxyl group can participate in classic polymerization reactions, while the oxolane ring can influence the physical and chemical properties of the resulting materials.

The presence of a reactive hydroxyl group allows for the integration of 2-(Oxolan-3-yloxy)ethan-1-ol into various polymer backbones, offering a route to new materials with potentially unique characteristics.

While direct polymerization of 2-(Oxolan-3-yloxy)ethan-1-ol is a possibility, its primary utility in polymer synthesis lies in its role as a precursor for novel monomers. The hydroxyl group can be chemically modified to introduce polymerizable functionalities. For instance, esterification or etherification reactions can append acrylate, methacrylate, or vinyl ether groups, transforming the molecule into a monomer suitable for radical or cationic polymerization. The general structure of such a monomer would retain the oxolane ring, which is expected to impart flexibility and hydrophilicity to the resulting polymer chain.

The synthesis of such monomers would typically involve standard organic chemistry techniques. The table below outlines a hypothetical synthetic scheme for creating a methacrylate monomer from 2-(Oxolan-3-yloxy)ethan-1-ol.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Monomer Product |

| 2-(Oxolan-3-yloxy)ethan-1-ol | Methacryloyl chloride | Esterification | 2-(Oxolan-3-yloxy)ethyl methacrylate |

This functionalization strategy allows for the systematic design of monomers where the oxolane moiety can be incorporated as a pendant group on a polymer backbone.

The diol-like nature of 2-(Oxolan-3-yloxy)ethan-1-ol (considering the hydroxyl group and the potential for ring-opening of the oxolane) suggests its utility in the synthesis of polyethers and polyesters through step-growth polymerization.

Polyethers: In the presence of an appropriate catalyst, the hydroxyl group of one molecule could react with the oxolane ring of another, leading to a polyether structure. The properties of such a polyether would be influenced by the presence of the pendant ethoxy-oxolane side chains. It is hypothesized that these side chains could increase the amorphous content of the polymer, thereby lowering its glass transition temperature and increasing its flexibility.

Polyesters: 2-(Oxolan-3-yloxy)ethan-1-ol can act as a diol monomer in condensation polymerization with dicarboxylic acids or their derivatives. The resulting polyesters would feature the oxolane-containing side group, which could disrupt chain packing and lead to materials with lower crystallinity and enhanced solubility in common organic solvents. The properties of these polyesters could be tuned by varying the comonomer (the dicarboxylic acid). For example, using a rigid aromatic diacid would lead to a more rigid polymer, while a flexible aliphatic diacid would result in a more elastomeric material.

The following table summarizes the potential impact of incorporating 2-(Oxolan-3-yloxy)ethan-1-ol into polyester chains.

| Property | Expected Influence of 2-(Oxolan-3-yloxy)ethan-1-ol Incorporation |

| Crystallinity | Decrease |

| Glass Transition Temperature (Tg) | Potentially lower |

| Solubility | Increase in common organic solvents |

| Flexibility | Increase |

The oxolane ring in 2-(Oxolan-3-yloxy)ethan-1-ol is structurally related to the repeating unit of crown ethers, which are well-known for their ability to form host-guest complexes with various cations. This suggests that materials derived from 2-(Oxolan-3-yloxy)ethan-1-ol could exhibit interesting supramolecular properties.

The oxygen atoms of the oxolane ring and the ether linkage possess lone pairs of electrons that can coordinate with metal ions. By incorporating 2-(Oxolan-3-yloxy)ethan-1-ol into larger molecular structures, it is possible to design novel ligands for coordination chemistry. For example, polymers with pendant 2-(Oxolan-3-yloxy)ethyl groups could act as polymeric ligands, capable of binding metal ions. This could have applications in areas such as catalysis, sensing, and metal ion sequestration. The flexibility of the ethoxy linker would allow the oxolane moiety to orient itself for optimal coordination with a target metal ion.

The principles of host-guest chemistry could be exploited to fabricate functional materials and networks. For instance, if polymers containing the 2-(Oxolan-3-yloxy)ethyl side chain are capable of binding specific guest molecules, this could be used to create responsive materials. The binding of a guest molecule could trigger a change in the polymer's properties, such as its solubility or conformation. Furthermore, if a guest molecule with two binding sites is used, it could act as a cross-linker, forming a reversible supramolecular network. Such networks could exhibit self-healing properties or be sensitive to external stimuli.

Tetrahydrofuran (B95107) (THF), the parent compound of the oxolane ring system, is a widely used aprotic polar solvent. The structural similarity of 2-(Oxolan-3-yloxy)ethan-1-ol to THF, combined with the presence of a hydroxyl group, suggests that it could have interesting properties as a solvent or co-solvent. The hydroxyl group would allow it to act as a hydrogen bond donor, a property that THF lacks. This could make it a useful solvent for reactions involving polar species or those that are sensitive to hydrogen bonding.

Emerging Research Avenues and Future Prospects for 2 Oxolan 3 Yloxy Ethan 1 Ol Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-(Oxolan-3-yloxy)ethan-1-ol and its derivatives can be greatly enhanced through the adoption of flow chemistry and automated synthesis platforms. elveflow.comrsc.orgacs.orgbeilstein-journals.orglabunlimited.com Unlike traditional batch processing, flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety profiles for handling reactive intermediates, and greater scalability and reproducibility. elveflow.comrsc.orgbeilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which can lead to improved reaction selectivity and yield. acs.org

Automated synthesis platforms can further accelerate research by enabling high-throughput experimentation and rapid optimization of reaction conditions. nih.govrsc.orgnih.govwikipedia.org By integrating robotic systems with software control, a multitude of reaction parameters can be systematically varied to quickly identify optimal synthetic routes. wikipedia.org For the synthesis of 2-(Oxolan-3-yloxy)ethan-1-ol, a multi-step flow process could be envisioned, integrating reaction, separation, and purification steps into a continuous and efficient workflow. elveflow.com This approach would not only increase efficiency but also minimize waste and reduce manual handling of chemicals.

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Chemistry Approach |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult and requires re-optimization | Easier to scale by extending operation time or using larger reactors |

| Safety | Potential for thermal runaways with exothermic reactions | Enhanced safety due to small reaction volumes and superior heat dissipation |

| Process Control | Limited real-time control | Precise control over temperature, pressure, and stoichiometry |

| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |

Exploration of Novel Biocatalytic Systems for its Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative for the transformation of 2-(Oxolan-3-yloxy)ethan-1-ol. chemistryjournals.netspinchem.comresearchgate.netcatalysts.comivypub.org Enzymes operate under mild conditions, which reduces energy consumption and minimizes the formation of byproducts. chemistryjournals.netcatalysts.com The inherent chirality of enzymes can be exploited for the enantioselective synthesis of chiral derivatives of 2-(Oxolan-3-yloxy)ethan-1-ol, which is of significant interest in pharmaceutical research. nih.gov

Several classes of enzymes could be employed for the targeted modification of 2-(Oxolan-3-yloxy)ethan-1-ol. For instance, alcohol dehydrogenases (ADHs) could be used for the stereoselective oxidation of the primary alcohol to an aldehyde or for the reverse reduction of a corresponding ketone. mdpi.comnih.govresearchgate.net Lipases are another class of enzymes that could catalyze the esterification or transesterification of the hydroxyl group with high efficiency and selectivity. The discovery and engineering of novel enzymes with tailored activities will further expand the biocatalytic toolbox for the synthesis of a diverse range of 2-(Oxolan-3-yloxy)ethan-1-ol derivatives.

| Enzyme Class | Potential Transformation of 2-(Oxolan-3-yloxy)ethan-1-ol | Potential Advantages |

|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Oxidation of the primary alcohol to an aldehyde. | High stereoselectivity, enabling the synthesis of chiral compounds. |

| Lipases | Esterification or transesterification of the hydroxyl group. | Mild reaction conditions and high chemoselectivity. |

| Oxidases | Selective oxidation of the primary alcohol. | Use of molecular oxygen as a green oxidant. mdpi.com |

| Glycosyltransferases | Attachment of sugar moieties to the hydroxyl group. | Synthesis of novel glycosylated derivatives with potential biological activity. |

Advanced Analytical Method Development for In-Situ Reaction Monitoring

The development of advanced analytical methods for in-situ reaction monitoring is crucial for understanding and optimizing the synthesis and transformations of 2-(Oxolan-3-yloxy)ethan-1-ol. rsc.orgrsc.orgmt.comresearchgate.net Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels or flow reactors to provide real-time data on reactant consumption, product formation, and the presence of intermediates. mt.comnih.govacs.org

In-situ monitoring allows for rapid reaction profiling and kinetic studies, which can significantly shorten the time required for process development. mt.com For example, the progress of an esterification reaction of 2-(Oxolan-3-yloxy)ethan-1-ol could be monitored by observing the appearance of the characteristic ester carbonyl peak in the IR spectrum. This real-time information enables precise control over reaction parameters to maximize yield and minimize impurities.

| Analytical Technique | Information Provided | Application in 2-(Oxolan-3-yloxy)ethan-1-ol Research |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups. | Monitoring the conversion of the hydroxyl group in esterification or oxidation reactions. |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR. nih.gov | Real-time analysis of reactions in aqueous media. |

| NMR Spectroscopy | Detailed structural information. rsc.org | Identifying reaction intermediates and determining product structure without sample workup. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Detecting trace impurities and confirming product identity in complex reaction mixtures. acs.org |

Rational Design of Derivatives for Targeted Research Applications

The rational design of derivatives of 2-(Oxolan-3-yloxy)ethan-1-ol, guided by computational modeling and structure-activity relationship (SAR) studies, holds immense potential for the development of molecules with specific, targeted applications. wikipedia.orgpharmacologymentor.commonash.edufiveable.mebionity.comnih.govchoderalab.orgopenmedicinalchemistryjournal.comnih.govmdpi.com By systematically modifying the structure of the parent compound, it is possible to fine-tune its physicochemical properties, such as solubility, lipophilicity, and chemical reactivity, to enhance its performance in a given application.

For instance, in the context of medicinal chemistry, derivatives could be designed to interact with specific biological targets. pharmacologymentor.com Computational tools like molecular docking can be used to predict the binding affinity of designed molecules to a target protein, thereby prioritizing the synthesis of the most promising candidates. openmedicinalchemistryjournal.com Similarly, in materials science, derivatives could be designed with specific functional groups to act as monomers for polymerization or as building blocks for self-assembling materials.

| Structural Modification | Hypothetical Targeted Application | Rationale |

|---|---|---|

| Esterification of the hydroxyl group with various carboxylic acids | Prodrug development | To improve bioavailability and control the release of the active compound. |

| Introduction of fluorine atoms on the oxolane ring | Metabolic stability enhancement in drug candidates | To block sites of metabolic oxidation. |

| Attachment of a polymerizable group (e.g., acrylate) to the hydroxyl group | Development of novel polymers | To create monomers for the synthesis of functional materials. |

| Synthesis of chiral derivatives via asymmetric synthesis | Chiral ligands for catalysis | To create enantiomerically pure ligands for asymmetric transformations. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Oxolan-3-yloxy)ethan-1-ol with high yield and purity?

- Methodological Answer : A two-step approach is recommended. First, synthesize the oxolane (tetrahydrofuran) derivative via acid-catalyzed cyclization of diols or epoxide ring-opening. Second, perform etherification using 2-chloroethanol or a Mitsunobu reaction (e.g., diethyl azodicarboxylate and triphenylphosphine) to introduce the ethan-1-ol moiety. Reflux conditions (~80–100°C) in anhydrous ethanol or THF with KOH as a base can enhance reaction efficiency. Monitor purity via TLC or HPLC and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-(Oxolan-3-yloxy)ethan-1-ol?

- Methodological Answer : Use a combination of H NMR and C NMR to identify the oxolane ring protons (δ ~3.5–4.5 ppm) and ethan-1-ol signals (δ ~3.6 ppm for -OCH and δ ~1.6 ppm for -OH). IR spectroscopy confirms hydroxyl (3200–3600 cm) and ether (1100–1250 cm) groups. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight. For stereochemical analysis, 2D NMR (COSY, HSQC) is critical .

Q. What safety protocols are essential when handling 2-(Oxolan-3-yloxy)ethan-1-ol?

- Methodological Answer : Though specific toxicity data are limited, assume potential irritancy. Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Store in airtight containers away from oxidizers. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS guidelines for similar ether-alcohol compounds .

Advanced Research Questions

Q. How can computational modeling predict the solvent interactions and stability of 2-(Oxolan-3-yloxy)ethan-1-ol?

- Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G* basis set) to model solvation effects in polar (water, DMSO) and nonpolar (hexane) solvents. Analyze HOMO-LUMO gaps for reactivity trends and electrostatic potential maps for hydrogen-bonding sites. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability of the oxolane-ether linkage under thermal stress .

Q. What strategies minimize by-product formation during the etherification step in synthesis?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of oxolane derivative to 2-chloroethanol) to reduce unreacted starting material. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance selectivity. Monitor reaction progress via inline FTIR or GC-MS to detect intermediates like diethyl ether by-products. Fractional distillation or preparative HPLC isolates the target compound .

Q. How does the oxolane ring influence the compound’s physicochemical properties compared to acyclic analogs?

- Methodological Answer : The oxolane ring enhances rigidity, reducing conformational entropy and increasing boiling point (compared to linear ethers). Polarimetry or XRD can quantify ring strain. Compare logP values (via shake-flask method) to assess hydrophilicity. The ring’s electron-donating effect stabilizes hydrogen bonding, measured via solubility studies in protic solvents .

Q. What kinetic models describe the degradation of 2-(Oxolan-3-yloxy)ethan-1-ol under acidic/basic conditions?

- Methodological Answer : Perform accelerated stability testing (40–80°C, pH 1–13) and analyze degradation products via LC-MS. Apply pseudo-first-order kinetics to determine rate constants. Under acidic conditions, expect ether cleavage to form diols; in alkaline media, β-elimination may dominate. Arrhenius plots extrapolate shelf-life at ambient conditions .

Data Contradiction and Resolution

Q. Discrepancies in reported NMR shifts for similar ether-alcohols: How to resolve ambiguity?

- Methodological Answer : Cross-validate with deuterated solvents (e.g., DMSO-d vs. CDCl) to account for solvent-induced shifts. Compare with computed NMR spectra (via ACD/Labs or Gaussian) to identify misassignments. Use DEPT-135 to distinguish CH and CH groups in overlapping regions. Collaborative data sharing across labs reduces systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.